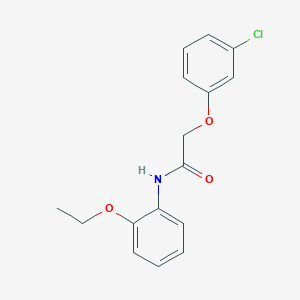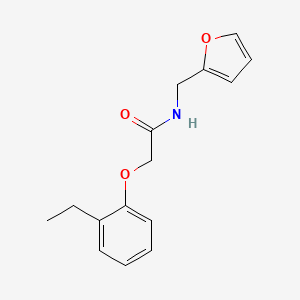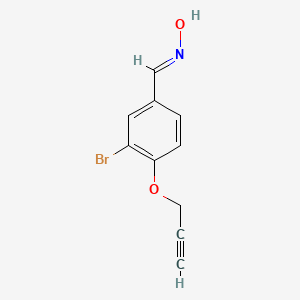
2-(3-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds with the acetamide group have been extensively studied due to their diverse applications in pharmaceuticals, agriculture, and material science. The introduction of chlorophenoxy and ethoxyphenyl groups can significantly affect the molecule's reactivity, biological activity, and physical properties.
Synthesis Analysis
Compounds similar to "2-(3-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide" are typically synthesized through multi-step organic reactions involving the acylation of amines, etherification, and introduction of chloro groups. Such processes often require careful selection of reagents, catalysts, and conditions to achieve high yields and purity (G. Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using techniques like NMR, LC-MS, and X-ray crystallography. These compounds often exhibit specific crystalline structures and molecular geometries that influence their chemical behavior and interaction with biological targets (B. Gowda et al., 2007).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, including hydrolysis, condensation, and substitution reactions, influenced by the presence of electron-withdrawing or donating groups. Their reactivity can be tailored for specific applications, such as the synthesis of pharmaceuticals or agrochemicals (N. Agarwal & R. Mital, 1976).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for the practical application of chemical compounds. These properties are determined by the compound's molecular structure and functional groups, affecting its behavior in different environments (P. Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are essential for understanding the compound's potential uses. Studies often employ computational and spectroscopic methods to elucidate these properties and predict the compound's behavior in various chemical reactions (N. Choudhary et al., 2014).
Applications De Recherche Scientifique
Environmental and Health Impact Studies
Soft Tissue Sarcoma and Phenoxyherbicides
Research has explored the association between exposure to phenoxyherbicides, including compounds like 2,4,5-trichlorophenoxyacetic acid, and the risk of developing soft tissue sarcoma. Studies in New Zealand indicated a potential but not statistically significant risk increase, highlighting the need for further investigation into the environmental and health impacts of chlorophenoxy compounds (Smith et al., 1984).
Acetaminophen Metabolism
Research on acetaminophen, a compound used for its analgesic properties, has contributed to understanding the metabolic pathways and the formation of various metabolites in humans. Such studies are crucial for evaluating the environmental fate and biological impacts of similar acetamide compounds (Mrochek et al., 1974).
N-Methyl-d-Aspartate (NMDA) Receptor Ligands
Compounds like [11C]GMOM, which binds to the NMDA receptor, are used in PET imaging to study brain functions and disorders. These studies are vital for understanding neurological pathways and developing treatments for brain diseases. The research on NMDA receptor ligands provides insights into the scientific applications of structurally complex acetamides in neurology and pharmacology (van der Doef et al., 2015).
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-15-9-4-3-8-14(15)18-16(19)11-21-13-7-5-6-12(17)10-13/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARGUVCLMBKGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)
![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)


![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)
![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)



![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)

![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)